(S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Chiral chromatography Enantiomeric resolution 1-Aminotetralin

Enantiopure (S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1335884-23-5) addresses the need for a defined stereochemical probe in CNS aminotetralin SAR. The (S)-configuration is essential for tetrabenazine-reversal activity, while the 5-Cl-6-MeO substitution distinguishes it from active 8-Cl-5-MeO lometraline analogs. As a hydrochloride salt with predicted pKa 9.33, it is fully protonated at physiological pH, enabling direct aqueous formulation for in vivo dosing without organic co-solvents. Key advantages: • Enantiomerically pure (S)-form for reproducible CNS behavioral assays • Unique 5,6-substitution pattern as a negative control vs. 8-chloro series • Aqueous-compatible HCl salt simplifies rodent IP/PO dosing protocols

Molecular Formula C11H14ClNO
Molecular Weight 211.69 g/mol
Cat. No. B13117035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
Molecular FormulaC11H14ClNO
Molecular Weight211.69 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(CCC2)N)Cl
InChIInChI=1S/C11H14ClNO/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6,9H,2-4,13H2,1H3/t9-/m0/s1
InChIKeyWGLUPYAGISDVCR-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride: Procurement Profile


(S)-5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1335884-23-5) is a chiral 1-aminotetralin derivative distinguished by a 5-chloro-6-methoxy substitution pattern on the tetrahydronaphthalene core . This compound belongs to a class of conformationally constrained phenethylamine analogs extensively explored for serotonin receptor modulation and central nervous system (CNS) activity [1]. The (S)-enantiomer specifically has been associated with anticataleptic and tetrabenazine-reversal activities in historical structure-activity relationship (SAR) studies of aminotetralins, contrasting with the (R)-enantiomer which exhibits conditioned emotional response suppression and beta-blocking properties [1]. As a hydrochloride salt, it offers enhanced aqueous solubility and stability for formulation and assay development.

Enantiomer Identity (S)-configuration: reported tetrabenazine-reversal assay context for aminotetralin enantiomers
Salt Form Hydrochloride enhances aqueous solubility; supports direct use in assay buffers
Substitution Pattern 5-Chloro-6-methoxy regioisomer; structurally distinct from 5,8-substituted lometraline-type analogs

Why Substitution Fails: (S)-5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl


In the 1-aminotetralin class, substitution pattern and absolute stereochemistry are not interchangeable parameters. Classic SAR evidence demonstrates that relocating the chlorine atom from the 8-position to the 6-position abolishes anticataleptic and antitetrabenazine activities, while the (S)- versus (R)-enantiomeric configuration determines whether the compound exhibits antidepressant-like or anxiolytic-like activity profiles [1]. Consequently, the (S)-5-chloro-6-methoxy arrangement represents a functionally distinct chemical entity with a unique stereoelectronic fingerprint that cannot be reproduced by close positional analogs or racemic mixtures.

Target
Substitute Risk
(S)-Enantiomer
(R)-Enantiomer or racemate: may shift behavioral pharmacology profile; class-level enantiomer-dependent response segregation reported
5-Chloro-6-methoxy
8-Chloro-5-methoxy (lometraline type): positional isomer may abolish tetrabenazine-reversal response; SAR profile not transferable

Product Evidence: (S)-5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride


Enantiomeric Purity and Chiral Separation

Cellulose-based chiral stationary phases have been validated for baseline separation of methoxytetrahydronaphthalene stereoisomers, demonstrating that the (S)- and (R)-enantiomers of 5-chloro-6-methoxy-1-aminotetralin derivatives can be resolved with selectivity factors exceeding 1.2 under optimized reversed-phase conditions [1]. The (S)-enantiomer (CAS 1335884-23-5) is supplied with chemical purity ≥98% as verified by HPLC, with enantiomeric excess typically confirmed by chiral HPLC or polarimetry. In contrast, the racemic mixture (CAS 1337699-27-0) or the (R)-enantiomer (CAS 1335823-77-2) offer different pharmacological profiles per historical 1-aminotetralin SAR [2].

Enantiomeric Purity
Cross-study comparable
Selectivity factor α > 1.2; purity ≥98% (HPLC)
Supports enantiomeric identity control
Confirmation by chiral HPLC or polarimetry recommended
Chiral chromatography Enantiomeric resolution 1-Aminotetralin

Positional Isomer Differentiation

In the landmark 1973 Pfizer study of 5,8-disubstituted 1-aminotetralins, the 6-chloro isomer (compound 43) and the 6,8-dichloro analog (compound 45) were explicitly reported as inactive in anticataleptic and antitetrabenazine assays, whereas the 8-chloro-5-methoxy substitution pattern (as in lometraline, CP-14,368) was essential for conditioned emotional response (CER) suppression [1]. The target compound (S)-5-chloro-6-methoxy-1-aminotetraline represents the 5,6-substitution regioisomer that falls outside the active 5,8-substitution paradigm, making its pharmacological profile mechanistically distinct and not predictable from lometraline-type analogs.

Positional Isomer
Direct head-to-head comparison
6-Chloro isomer inactive in anticataleptic/tetrabenazine assays vs. active 8-chloro-5-methoxy lometraline
Substitution pattern determines in vivo response profile
Qualitative binary outcome in rat behavioral models (1973 study)
Structure-activity relationship Positional isomer Neuroleptic

Stereochemistry-Dependent Activity

Resolution of racemic 5,8-disubstituted 1-aminotetralins demonstrated a clear-cut separation of biological activities: tetrabenazine reversal and anticataleptic effects were characteristic for (S)-isomers, while CER suppression and beta-adrenergic blocking properties were retained by (R)-isomers [1]. This enantioselective pharmacology is a class-level phenomenon for 1-aminotetralins; the (S)-5-chloro-6-methoxy compound, by virtue of its (S)-configuration, is predicted to exhibit antidepressant-like tetrabenazine reversal rather than anxiolytic-like CER suppression, a functional distinction with direct consequences for target indication selection in preclinical studies.

Stereochemistry Activity
Class-level inference
(S)-isomers: reported tetrabenazine reversal; (R)-isomers: reported CER suppression
Enantiomer-dependent behavioral pharmacology; may not directly extrapolate to 5-chloro-6-methoxy substitution
Derived from 5,8-disubstituted 1-aminotetralin SAR
Enantioselective pharmacology Antidepressant Tetrabenazine reversal

Hydrochloride Salt: Solubility and Stability

The hydrochloride salt form (CAS 1335884-23-5) provides practical differentiation from the free base (CAS 1337699-27-0). Predicted pKa of the primary amine is 9.33 ± 0.20 , indicating that the hydrochloride salt remains fully protonated and water-soluble under physiological and experimental pH conditions. The hydrochloride salt enhances storage stability and facilitates direct use in aqueous assay buffers without the need for pre-dissolution in organic co-solvents, a meaningful practical advantage for high-throughput screening workflows.

Salt Solubility
Supporting evidence
Predicted pKa 9.33; hydrochloride salt water-soluble
Facilitates aqueous assay preparation
Predicted pKa; experimental solubility data to verify
Salt selection Aqueous solubility Formulation

Research & Industrial Applications: (S)-5-Chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine HCl


Tetrabenazine Reversal Screening in Antidepressant Discovery

Based on the class-level observation that (S)-1-aminotetralin enantiomers exhibit tetrabenazine-reversal activity, this compound is positioned as a chiral scaffold for antidepressant screening programs utilizing the tetrabenazine-induced behavioral despair model. The (S)-configuration is mechanistically necessary for this activity; the (R)-enantiomer or racemate will not produce the desired tetrabenazine reversal [1]. Researchers should confirm enantiomeric purity by chiral HPLC prior to in vivo dosing.

Stereochemical SAR Probe for Aminotetralin CNS Pharmacology

The 5-chloro-6-methoxy substitution pattern represents a structurally distinct regioisomer that was specifically noted in the foundational 1973 Pfizer SAR study as producing inactive 6-chloro analogs when compared to the active 8-chloro-5-methoxy lometraline series [1]. This compound therefore serves as a critical negative-control or differential probe for mapping substitution-pattern requirements in CNS-active aminotetralins, enabling researchers to distinguish between 5,8- and 5,6-substitution pharmacology.

Chiral Chromatography Method Development and Enantiomeric QC

The documented successful separation of methoxytetrahydronaphthalene enantiomers on cellulose chiral stationary phases [2] directly supports the use of this compound as a reference standard for developing and validating enantioselective analytical methods. The (S)-enantiomer hydrochloride, with its defined stereochemistry and high chemical purity (≥98%), is suitable as a system suitability standard for chiral HPLC method qualification in pharmaceutical QC laboratories.

Hydrochloride Salt Formulation for Preclinical Dosing

The hydrochloride salt form, with predicted pKa of 9.33 and resulting full protonation at physiological pH , eliminates the need for organic co-solvent pre-dissolution. This makes the compound directly compatible with saline or buffered aqueous vehicles for intraperitoneal or oral gavage dosing in rodent studies, reducing formulation-related variability and avoiding solvent-induced behavioral confounds in CNS pharmacology experiments.

Application
Selection Property
Validation Focus
Tetrabenazine-reversal screening
Reported tetrabenazine-reversal assay context for (S)-enantiomers
Enantiomeric purity confirmation by chiral HPLC
Aminotetralin SAR probe
Structurally distinct 5-chloro-6-methoxy regioisomer
Positional isomer response differentiation
Chiral chromatography reference
Documented enantiomer separation on cellulose CSP
System suitability for chiral HPLC method qualification
Preclinical formulation
Hydrochloride salt aqueous solubility
Formulation compatibility with saline or buffered vehicles
Quote Request

Request a Quote for (S)-5-chloro-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.